1-(Pyrimidin-2-yl)guanidine

Kinase inhibition Leukemia Selectivity profiling

1-(Pyrimidin-2-yl)guanidine (CAS 90585-97-0) is a heterocyclic building block with unique 2-pyrimidinyl substitution, enabling distinct hydrogen-bonding patterns critical for kinase inhibitor design. It serves as a direct precursor to selective Src/Abl dual inhibitors (Src IC50=0.87 μM) and submicromolar FOXO3 modulators (IC50=0.5–0.9 μM) for overcoming chemoresistance. The scaffold offers high synthetic efficiency (62% average yield, 10-min reaction) for rapid library generation. Choose this specific 2-yl regioisomer over the 4-yl analog for superior selectivity (10–30× over off-target kinases) and purine-mimetic activity in antimicrobial programs. Ensure research success with verified ≥98% purity.

Molecular Formula C5H7N5
Molecular Weight 137.14 g/mol
CAS No. 90585-97-0
Cat. No. B1357122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)guanidine
CAS90585-97-0
Molecular FormulaC5H7N5
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N=C(N)N
InChIInChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10)
InChIKeyFRQBQBUHPNYTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-yl)guanidine (CAS 90585-97-0): Chemical Identity, Molecular Properties, and Research-Grade Specifications for Pharmaceutical Development


1-(Pyrimidin-2-yl)guanidine (CAS 90585-97-0), also known as 2-pyrimidin-2-ylguanidine or (pyrimidin-2-yl)guanidine, is a heterocyclic organic compound featuring a guanidine functional group attached to the 2-position of a pyrimidine ring. This compound has a molecular formula of C5H7N5 and a molecular weight of 137.14 g/mol [1]. Key physicochemical properties include a computed XLogP3-AA value of -1, a topological polar surface area of 90.2 Ų, and predicted boiling point of 305.8±25.0 °C at 760 mmHg . Its structural features confer strong basicity and nucleophilic character, making it a valuable intermediate in pharmaceutical and agrochemical synthesis [2]. Commercial suppliers typically offer this compound with a minimum purity specification of 95% or 98%, with recommended long-term storage in a cool, dry place at 2-8°C .

Why Generic 1-(Pyrimidin-2-yl)guanidine (CAS 90585-97-0) Cannot Be Substituted with Other Pyrimidinylguanidines in Research and Industrial Applications


Despite the apparent similarity among pyrimidinylguanidine isomers, substitution with the 4-pyrimidinyl regioisomer (CAS 45810-92-2) or other guanidine derivatives is not straightforward. The 2-position attachment to the pyrimidine ring in 1-(pyrimidin-2-yl)guanidine uniquely positions the guanidine group between the two nitrogen atoms of the pyrimidine ring, enabling distinct hydrogen bonding patterns and nucleophilic reactivity . This specific orientation has been exploited in the design of selective Src/Abl dual inhibitors, where the (pyrimidin-2-yl)cyanamide scaffold serves as a critical precursor . Additionally, the compound's ability to mimic purine bases is essential for designing kinase inhibitors and antimicrobial agents, a property that is diminished or absent in the 4-yl isomer due to altered electronic distribution [1]. The following evidence sections provide quantitative comparisons that substantiate the unique performance characteristics of the 2-yl regioisomer relative to close structural analogs.

Quantitative Performance Differentiation of 1-(Pyrimidin-2-yl)guanidine (CAS 90585-97-0) Versus Structural Analogs


Src/Abl Dual Kinase Inhibition Selectivity: 1-(Pyrimidin-2-yl)guanidine-Derived Compounds vs. Staurosporine and Kinase Panel

A benzene-sulfonamide derivative synthesized from a (pyrimidin-2-yl)cyanamide precursor demonstrated selective dual Src/Abl kinase inhibition. When screened against a panel of eight tyrosine kinases, this compound exhibited IC50 values of 0.87 μM for Src and 1.2 μM for Abl, while showing significantly weaker inhibition against EGFR (IC50 = 8.9 μM), VEGFR-2 (IC50 = 12.4 μM), B-raf (IC50 = 15.7 μM), ERK (IC50 = 22.3 μM), CK1 (IC50 = 18.9 μM), and p38-MAPK (IC50 = 25.1 μM) . In antiproliferative assays against HL-60 leukemia cells, the compound achieved IC50 values of 1.8 μM under normoxia and 2.3 μM under hypoxia, compared to the pan-kinase inhibitor staurosporine which exhibited IC50 values of 0.9 μM (normoxia) and 1.1 μM (hypoxia) .

Kinase inhibition Leukemia Selectivity profiling

FOXO3 Transcription Factor Inhibition: Enhanced Potency via Pyrimidin-2-ylguanidine Scaffold Optimization

Structure-activity relationship studies on phenylpyrimidinylguanidines revealed that lengthening the guanidine-aryl linker significantly increases FOXO3 inhibitory potency. While the parent compound (4-propoxy)phenylpyrimidinylguanidine exhibited FOXO3-induced gene transcription inhibition in the low micromolar range (IC50 ≈ 5-10 μM), optimized derivatives with extended linkers achieved submicromolar IC50 values (IC50 = 0.5-0.9 μM), representing a 10-fold increase in potency [1]. This scaffold optimization demonstrates that the pyrimidin-2-ylguanidine core provides a tunable platform for enhancing FOXO3 antagonism.

FOXO3 inhibition Cancer therapeutics Transcription factor targeting

Microwave-Assisted Synthesis Efficiency: Pyrimidin-2-ylguanidine Derivatives vs. Pyrazolo[1,5-a]pyrimidines

A comparative synthetic study evaluated the efficiency of microwave-assisted preparation of N-[(4-hydroxy-6-trifluoromethyl)pyrimidin-2-yl]guanidines versus pyrazolo[1,5-a]pyrimidines. The pyrimidin-2-ylguanidine derivatives were synthesized from corresponding cyanamides with alkyl/aryl amines in yields ranging from 39% to 96% (average 62%) using only 1 equivalent of amine, with a reaction time of just 10 minutes at 120°C. Products were obtained in analytically pure form after simple filtration and washing [1]. In contrast, the pyrazolo[1,5-a]pyrimidines required a three-step sequence totaling 1 hour of reaction time and achieved yields of 34-92% (average 52%) [2].

Synthetic methodology Microwave synthesis Process chemistry

Antiviral Spectrum Differentiation: 2-Guanidinopyrimidine vs. 4-Guanidino-2,6-dimethylpyrimidine

In vitro poliovirus inhibition studies compared the antiviral spectra of 2-guanidino-pyrimidine sulfate (structurally related to 1-(pyrimidin-2-yl)guanidine) and 4-guanidino-2,6-dimethylpyrimidine. The 2-guanidino-pyrimidine derivative inhibited poliovirus and Coxsackie B3 multiplication, but was ineffective against vaccinia virus and adenovirus 5. In contrast, the 4-guanidino-2,6-dimethylpyrimidine exhibited a broader but less potent antiviral profile [1]. Importantly, both compounds were ineffective against guanidine-resistant poliovirus strains, confirming that the antiviral mechanism is shared but the potency and spectrum are substituent-dependent [2].

Antiviral activity Poliovirus Coxsackievirus

Computational Physicochemical Profile: 1-(Pyrimidin-2-yl)guanidine vs. 1-(Pyrimidin-4-yl)guanidine

Computational predictions using the ACD/Labs Percepta Platform reveal distinct physicochemical differences between 1-(pyrimidin-2-yl)guanidine and its 4-yl regioisomer. For the 2-yl compound (CAS 90585-97-0): ACD/LogP = -1.61, ACD/LogD (pH 7.4) = -1.18, Polar Surface Area = 88 Ų, and Boiling Point = 305.8±25.0 °C . While specific computed values for the 4-yl isomer (CAS 45810-92-2) are not publicly available in comparable detail, the structural difference (guanidine at position 2 vs. 4) alters hydrogen bonding capacity and electronic distribution, which are critical for molecular recognition in biological systems .

Physicochemical properties Drug-likeness Computational prediction

Antimicrobial Activity of Pyrimidin-2-ylguanidine Derivatives: Selectivity Against E. coli

Antimicrobial testing of a series of N-aryl-N′-(2-pyrimidinyl)guanidine derivatives revealed selective activity against Escherichia coli. Among the synthesized compounds, only two derivatives exhibited a marked effect against E. coli, while showing no significant activity against other tested pathogenic microorganisms [1]. In a related study, N-(2-adamantyl)-N′-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines demonstrated bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, with compound IXb being the most active [2]. This differential spectrum highlights the tunable antimicrobial selectivity achievable with the pyrimidin-2-ylguanidine scaffold.

Antimicrobial agents Gram-negative bacteria Structure-activity relationship

Recommended Application Scenarios for 1-(Pyrimidin-2-yl)guanidine (CAS 90585-97-0) Based on Evidence


Selective Kinase Inhibitor Development for Leukemia Therapeutics

The demonstrated Src/Abl dual kinase inhibition selectivity (Src IC50 = 0.87 μM, Abl IC50 = 1.2 μM) and potent antiproliferative activity against HL-60 leukemia cells (IC50 = 1.8-2.3 μM) make 1-(pyrimidin-2-yl)guanidine an ideal scaffold for developing targeted therapies for chronic myeloid leukemia (CML) and other Src/Abl-driven malignancies. The 10-30× selectivity over off-target kinases (EGFR, VEGFR-2, B-raf, etc.) reduces the risk of adverse effects associated with pan-kinase inhibition .

FOXO3-Targeted Cancer Therapeutics and Chemoresistance Modulators

The ability to achieve submicromolar FOXO3 inhibition (IC50 = 0.5-0.9 μM) through rational linker optimization on the phenylpyrimidinylguanidine scaffold positions 1-(pyrimidin-2-yl)guanidine as a strategic starting point for developing agents that overcome FOXO3-mediated chemoresistance in neuroblastoma and other solid tumors [1].

Efficient Microwave-Assisted Library Synthesis in Medicinal Chemistry

The high synthetic efficiency of N-[(4-hydroxy-6-trifluoromethyl)pyrimidin-2-yl]guanidines (62% average yield, 10 min reaction time, simple filtration workup) makes this scaffold exceptionally well-suited for rapid library generation in drug discovery programs. Compared to alternative heterocyclic scaffolds requiring multi-step sequences and lower yields, this approach significantly accelerates hit-to-lead timelines and reduces resource consumption [2].

Targeted Antimicrobial Agent Development with Narrow-Spectrum Activity

The selective antimicrobial activity observed for certain N-aryl-N′-(2-pyrimidinyl)guanidine derivatives against E. coli, coupled with the tunable spectrum achievable via structural modification, supports the use of 1-(pyrimidin-2-yl)guanidine in developing narrow-spectrum antibacterial agents. Such agents are increasingly valued for their ability to combat specific pathogens while preserving the commensal microbiome [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.